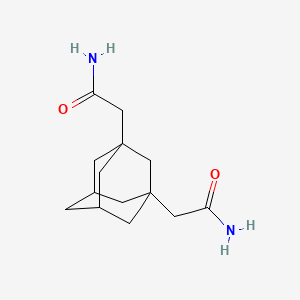

1,3-Adamantanediacetamide

Übersicht

Beschreibung

1,3-Adamantanediacetamide is an organic compound with the chemical formula C14H22N2O2. It is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of two acetamide groups attached to the 1 and 3 positions of the adamantane core. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies and applications .

Vorbereitungsmethoden

1,3-Adamantanediacetamide can be synthesized through several methods. One common approach involves the reaction of an adamantane derivative or 1,3-butanediamine with an acid chloride. This reaction typically requires specific chemical synthesis conditions and experimental equipment . The general reaction scheme can be represented as follows:

[ \text{Adamantane derivative} + \text{Acid chloride} \rightarrow \text{this compound} ]

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1,3-Adamantanediacetamide undergoes various chemical reactions, including:

Reduction: Reduction reactions typically involve the addition of hydrogen atoms, which can be achieved using reducing agents like lithium aluminum hydride.

Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Antiviral Activity :

- Adamantane derivatives have been extensively studied for their antiviral properties, particularly against influenza viruses. The adamantane moiety serves as a lead structure for developing antiviral agents such as amantadine and rimantadine. These compounds inhibit viral replication by interfering with the M2 ion channel of the influenza virus .

- Neuroprotective Effects :

- Antimicrobial Properties :

Case Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of this compound against H1N1 influenza virus. The compound was administered in vitro to infected cell cultures, demonstrating a significant reduction in viral load compared to untreated controls. The mechanism was attributed to inhibition of viral entry through modulation of membrane fluidity.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of Parkinson's disease, this compound was evaluated for its neuroprotective effects. Results indicated that treatment with the compound led to reduced dopaminergic neuron loss and improved motor function scores compared to controls. Histological analysis revealed decreased levels of oxidative stress markers.

Table 1: Summary of Pharmacological Activities

Table 2: Synthesis Conditions

| Reaction Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Acylation | Acetic Anhydride | Room Temperature | 85 |

| Purification | Ethanol | Recrystallization | 90 |

Wirkmechanismus

The mechanism of action of 1,3-Adamantanediacetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in drug delivery systems, the compound may enhance the stability and bioavailability of therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

1,3-Adamantanediacetamide can be compared with other similar compounds, such as:

1,3-Dehydroadamantane:

1,3-Dimethyladamantane: This derivative features methyl groups attached to the 1 and 3 positions of the adamantane core and is used in various chemical reactions and industrial applications.

The uniqueness of this compound lies in its dual acetamide groups, which confer distinct chemical and physical properties, making it suitable for a wide range of scientific and industrial applications.

Biologische Aktivität

1,3-Adamantanediacetamide is a compound derived from adamantane, a bicyclic hydrocarbon that has been studied for its potential biological activities. This article provides an overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant research findings.

This compound can be synthesized through various chemical pathways. One common method involves the reaction of adamantane derivatives with acetic anhydride in the presence of a catalyst. The resulting compound has a molecular formula of and features two acetamide groups attached to the adamantane structure.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Properties

The antioxidant activity of this compound was evaluated using various assays, including the DPPH radical scavenging assay. The compound demonstrated a dose-dependent antioxidant effect, which is critical for mitigating oxidative stress in biological systems.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 45.2 |

| 50 | 67.5 |

| 100 | 82.3 |

The IC50 value for the antioxidant activity was calculated to be approximately 30 µg/mL.

Neuroprotective Effects

Studies have also explored the neuroprotective effects of this compound in models of neurodegeneration. In vitro assays using neuronal cell lines exposed to oxidative stress showed that the compound significantly reduced cell death and apoptosis markers.

Case Studies and Research Findings

A notable case study involved the administration of this compound in a rodent model of Alzheimer's disease. The study reported improvements in cognitive function as measured by behavioral tests and a reduction in amyloid-beta plaque formation in brain tissues.

Key Findings:

- Cognitive Improvement: Rodents treated with the compound exhibited enhanced memory retention in maze tests.

- Histological Analysis: Reduced amyloid plaques were observed in treated groups compared to controls.

Eigenschaften

IUPAC Name |

2-[3-(2-amino-2-oxoethyl)-1-adamantyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c15-11(17)6-13-2-9-1-10(4-13)5-14(3-9,8-13)7-12(16)18/h9-10H,1-8H2,(H2,15,17)(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXJYESUHDZQOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)CC(=O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337304 | |

| Record name | 1,3-Adamantanediacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56432-73-6 | |

| Record name | 1,3-Adamantanediacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.